Cas no 91-56-5 (Isatin)

Isatin is an organic compound characterized by its high solubility in organic solvents and moderate stability under acidic conditions. Its key advantages lie in its potential applications as a precursor for the synthesis of various heterocyclic compounds, and its use in analytical chemistry due to its distinct spectroscopic properties.
Isatin structure
Isatin structure
商品名:Isatin
CAS番号:91-56-5
MF:C8H5NO2
メガワット:147.130801916122
MDL:MFCD00005718
CID:34607
PubChem ID:7054

Isatin 化学的及び物理的性質

名前と識別子

    • Indoline-2,3-dione
    • IRSOGLADINEMALEATE
    • ISATIN, PHARMACEUTICAL GRADE
    • ISATIN, TECHNICAL GRADE
    • Isatin, synthesis grade
    • Isatin, reagent grade
    • Indole-2,3-dione(Isatin)
    • Isatin
    • 1H-Indole-2,3-dione
    • 2,3-Indolinedione
    • ISATIN(RG)
    • 2,3-dihydro-1H-indol-2,3-dione
    • 2,3-INDOLEDIONE
    • 2,3-KETOINDOLINE
    • 2-methopropan-1-ol
    • indole-2,3-dione
    • Indoquinone
    • ISATIC ANHYDRIDE
    • Isotin
    • 2,3-Dioxo-2,3-dihydroindole
    • 2,3-Diketoindoline
    • 2,3-Dioxoindoline
    • o-Aminobenzoylformic anhydride
    • Isatic acid lactam
    • Isatine
    • Isatinic acid anhydride
    • NSC 9262
    • Pseudoisatin
    • Tribulin
    • 2,3-dihydro-1H-indole-2,3-dione
    • 2,3-dihydroindole-2,3-dione
    • JXDYKVIHCLTXOP-UHFFFAOYSA-N
    • 82X95S7M06
    • Isatin, 98%
    • 11864
    • Indole-2,3-dione (8CI)
    • 2,3-Indolindione
    • MeSH ID: D007510
    • MLSMR
    • MLS001066355
    • 91-56-5
    • SMR000471835
    • Isatin,98%
    • MDL: MFCD00005718
    • インチ: 1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11)
    • InChIKey: JXDYKVIHCLTXOP-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(=O)C2C(=CC=CC=2)N1
    • BRN: 0383659

計算された属性

  • せいみつぶんしりょう: 147.032028g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.8
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 147.032028g/mol
  • 単一同位体質量: 147.032028g/mol
  • 水素結合トポロジー分子極性表面積: 46.2Ų
  • 重原子数: 11
  • 複雑さ: 212
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 6

じっけんとくせい

  • 色と性状: オレンジレッドの単一相結晶。
  • 密度みつど: 1.3067 (rough estimate)
  • ゆうかいてん: 200.0 to 204.0 deg-C
  • ふってん: 360.3°C at 760 mmHg
  • フラッシュポイント: 220 ºC
  • 屈折率: 1.4700 (estimate)
  • PH値: 7 (1.9g/l, H2O, 20℃)
  • ようかいど: soluble
  • すいようせい: Soluble in water (1.9 g/L at 20°C).
  • あんていせい: Stable. Incompatible with strong acids.
  • PSA: 46.17000
  • LogP: 0.95940
  • マーカー: 5104
  • ぶんかい: 194 ºC
  • ようかいせい: 熱エタノールに溶けやすく、エーテルに微溶解し、熱水、ベンゼン、アセトンに溶け、アルカリ金属水酸化物に溶ける。

Isatin セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:2811
  • WGKドイツ:1
  • 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
  • セキュリティの説明: S26-S36-S24/25
  • RTECS番号:NL7873000
  • 危険物標識: Xi
  • 包装グループ:III
  • 危険レベル:6.1(b)
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • セキュリティ用語:6.1(b)
  • 包装等級:III
  • リスク用語:R36/37/38
  • TSCA:Yes

Isatin 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Isatin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-Y0265-10mM*1 mL in DMSO
Isatin
91-56-5 99.89%
10mM*1 mL in DMSO
¥110 2024-05-25
AK Scientific
A383-25g
Isatin
91-56-5 98% (HPLC)
25g
$21 2023-09-16
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S24573-25g
Isatin
91-56-5 98%
25g
¥45.00 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F-A12468-500g
Isatin
91-56-5 98%
A12468
¥915.0 2023-05-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0080-100g
Isatin
91-56-5 98.0%(GC&T)
100g
¥455.0 2023-05-25
Cooke Chemical
A4982612-25G
Isatin
91-56-5 AR
25g
RMB 50.40 2023-09-07
AstaTech
D70304-100/G
ISATIN
91-56-5 95%
100g
$28 2023-09-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08743-1g
Isatin
91-56-5 97%
1g
0.00 2022-04-26
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08743-500g
Isatin
91-56-5 97%
500g
387.00 2021-07-09
DC Chemicals
DC9891-250 mg
Isatin
91-56-5 >98%
250mg
$360.0 2022-02-28

Isatin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
A convenient conversion of indoles to 3,3-dibromooxindoles and then to isatins
Parrick, John; et al, Tetrahedron Letters, 1984, 25(29), 3099-100

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethylformamide ,  Water ;  24 h, rt
リファレンス
Visible-Light-Initiated Oxidative Coupling of Indole and Active Methylene Compounds Using Eosin Y as a Photocatalyst
Kushwaha, Ambuj Kumar; et al, Synthesis, 2022, 54(22), 5099-5109

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Iodine Catalysts: Sodium perchlorate Solvents: Dimethyl sulfoxide ;  2 h, 25 °C
リファレンス
Electro-organic synthesis of isatins and hydrazones through C-N cross-coupling and C(sp2)-H/C(sp3)-H functionalization
Verma, Neetu; et al, Organic & Biomolecular Chemistry, 2023, 21(33), 6707-6714

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Potassium carbonate Solvents: Dimethylformamide ;  rt → 50 °C; 0.5 h, 50 °C
リファレンス
Copper-catalyzed base-accelerated direct oxidation of C-H bond to synthesize benzils, isatins, and quinoxalines with molecular oxygen as terminal oxidant
Yu, Jing-Wen; et al, Tetrahedron Letters, 2015, 56(12), 1575-1580

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Contribution of singlet oxygen to the photofading of some dyes
Kuramoto, Nobuhiro; et al, Journal of the Society of Dyers and Colourists, 1982, 98(10), 334-40

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Water Solvents: Methanol ;  2 h, reflux
リファレンス
Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones
Vayer, Marie ; et al, Organic Letters, 2022, 24(1), 27-32

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hexylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Bis(dibenzylideneacetone)palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran
1.2 Reagents: Potassium fluoride Solvents: Tetrahydrofuran
1.3 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  5 h, rt
リファレンス
A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines
Laursen, Simon R.; et al, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2857965-23-0 Solvents: Dimethylformamide ;  8 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredox
Zhang, Lingjuan; et al, Applied Catalysis, 2023, 321,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Rose Bengal Solvents: Dimethylformamide ;  48 h
リファレンス
Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides
Schilling, Waldemar; et al, Chemistry - A European Journal, 2020, 26(2), 390-395

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 5 - 10 min, 0 °C
1.2 30 min, 0 °C
1.3 Reagents: Water
リファレンス
Solvent Directed Diastereodivergent Synthesis of Spiro-Oxindoles with Quaternary Carbon Center Forming
Zhang, Yang; et al, European Journal of Organic Chemistry, 2023, 26(38),

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  rt; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Direct Amidation of 2'-Aminoacetophenones Using I2-TBHP: A Unimolecular Domino Approach toward Isatin and Iodoisatin
Ilangovan, Andivelu; et al, Journal of Organic Chemistry, 2014, 79(11), 4984-4991

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Rose Bengal Solvents: Dimethylformamide ;  24 h
リファレンス
Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides
Schilling, Waldemar; et al, Chemistry - A European Journal, 2020, 26(2), 390-395

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Tempo ,  Oxygen Catalysts: Iodobenzene diacetate Solvents: Acetonitrile ;  2 h, rt
リファレンス
Synthesis of isatin derivatives under metal free conditions using hypervalent iodine
Sai Prathima, Parvathaneni; et al, Tetrahedron Letters, 2015, 56(46), 6385-6388

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  50 - 55 °C; 1 h, 55 °C; 55 °C → rt
1.2 Reagents: Water ;  30 min, cooled
リファレンス
Improvement of synthesis of 3-aminoindolin-2-one
Zheng, Chenglong; et al, Huaxue Tongbao, 2016, 79(5), 463-465

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Ethanol ,  Water ;  6 h, rt
リファレンス
Visible-light-absorbing C-N cross-coupling for the synthesis of hydrazones involving C(sp2)-H/C(sp3)-H functionalization
Kushwaha, Ambuj Kumar; et al, Chemical Communications (Cambridge, 2023, 59(27), 4075-4078

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ;  4 min, rt
リファレンス
A facile and environmental friendly method for C=N bond cleavage of imines using p-toluenesulfonic acid in solid state
Imanzadeh, Gholamhassan; et al, Iranian Chemical Communication, 2017, 5(2), 1-11

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  rt; 22 h, 120 °C
リファレンス
An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp3)-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones
Rajeshkumar, Venkatachalam; et al, Organic & Biomolecular Chemistry, 2014, 12(42), 8512-8518

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Rose Bengal Solvents: Dimethylformamide ;  48 h
リファレンス
Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides
Schilling, Waldemar; et al, Chemistry - A European Journal, 2020, 26(2), 390-395

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
リファレンス
A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines
Laursen, Simon R.; et al, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water ;  1.5 h, 40 °C; 1.5 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Preparation, photoluminescence, semiconductor properties, and theoretical calculations for a novel zinc zero-dimensional structure complex
Yi, Zhi-Qiang; et al, Journal of Chemical Research, 2019, 43(1-2), 58-62

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Water Solvents: Methanol ,  Water
リファレンス
Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles
Parrick, John; et al, Journal of the Chemical Society, 1989, (11), 2009-15

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iron oxide (Fe3O4) (Mn supported) Solvents: Acetonitrile ,  Decane ;  12 h, 3.5 bar, 80 °C
リファレンス
MnO2@Fe3O4 Magnetic Nanoparticles as Efficient and Recyclable Heterogeneous Catalyst for Benzylic sp3 C-H Oxidation
Pandey, Akanksha M.; et al, Chemistry - An Asian Journal, 2019, 14(19), 3414-3423

Isatin Raw materials

Isatin Preparation Products

Isatin 関連文献

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